molecular formula C17H26N2O B11989016 N-(4-Sec-butylphenyl)-N'-cyclohexylurea CAS No. 303092-34-4

N-(4-Sec-butylphenyl)-N'-cyclohexylurea

Cat. No.: B11989016
CAS No.: 303092-34-4
M. Wt: 274.4 g/mol
InChI Key: IHHCYNCBOYLATG-UHFFFAOYSA-N
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Description

N-(4-Sec-butylphenyl)-N'-cyclohexylurea is a substituted urea derivative characterized by a sec-butyl group at the para position of one phenyl ring and a cyclohexyl group attached to the urea moiety. Substituted ureas are widely studied for their diverse applications, including pharmaceuticals (e.g., sulfonylurea hypoglycemic agents) and catalysis in polymer synthesis . The sec-butyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler alkyl or aryl groups .

Properties

CAS No.

303092-34-4

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

1-(4-butan-2-ylphenyl)-3-cyclohexylurea

InChI

InChI=1S/C17H26N2O/c1-3-13(2)14-9-11-16(12-10-14)19-17(20)18-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H2,18,19,20)

InChI Key

IHHCYNCBOYLATG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Sec-butylphenyl)-N’-cyclohexylurea typically involves the reaction of 4-sec-butylaniline with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-sec-butylaniline+cyclohexyl isocyanateN-(4-Sec-butylphenyl)-N’-cyclohexylurea\text{4-sec-butylaniline} + \text{cyclohexyl isocyanate} \rightarrow \text{N-(4-Sec-butylphenyl)-N'-cyclohexylurea} 4-sec-butylaniline+cyclohexyl isocyanate→N-(4-Sec-butylphenyl)-N’-cyclohexylurea

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-(4-Sec-butylphenyl)-N’-cyclohexylurea may involve the use of large-scale reactors and automated systems to control the reaction conditions. The use of high-purity starting materials and solvents is essential to ensure the quality of the final product. The reaction is monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Sec-butylphenyl)-N’-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the substituents on the aromatic ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds with different functional groups on the aromatic ring.

Scientific Research Applications

N-(4-Sec-butylphenyl)-N’-cyclohexylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(4-Sec-butylphenyl)-N’-cycl

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the phenyl ring and urea moiety significantly influence physicochemical properties. Below is a comparative analysis:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties References
N-(4-Sec-butylphenyl)-N'-cyclohexylurea R1: 4-sec-butylphenyl; R2: cyclohexyl ~307.4 (estimated) High lipophilicity (logP >4), moderate solubility in organic solvents
N-(4-Chlorophenyl)-N'-cyclohexylurea R1: 4-chlorophenyl; R2: cyclohexyl 297.8 Enhanced polarity (Cl group), lower logP (~3.5)
N-(4-Anilinophenyl)-N'-cyclohexylurea R1: 4-anilinophenyl; R2: cyclohexyl 309.4 Hydrogen-bonding capability (NH group), higher aqueous solubility
Glibenclamide R1: sulfonamide-linked methoxy-chlorophenyl; R2: cyclohexyl 494.0 High polarity, used as antidiabetic drug (ATP-sensitive K+ channel inhibitor)
N-(4-Bromo-3-methylphenyl)-N'-cyclohexylurea R1: 4-bromo-3-methylphenyl; R2: cyclohexyl 356.3 Steric hindrance from Br/CH3 groups, potential photostability issues

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) reduce electron density on the phenyl ring, affecting hydrogen-bonding capacity and target interactions .
Hypoglycemic Activity
  • Glibenclamide and Metahexamide (N-(3-amino-4-methylbenzenesulfonyl)-N'-cyclohexylurea) are sulfonylurea drugs that stimulate insulin secretion by closing ATP-sensitive K+ channels in pancreatic β-cells. The sec-butylphenyl variant lacks the sulfonamide linker, which may reduce hypoglycemic potency but improve metabolic stability .
Off-Target Effects
  • Compounds with 4-phenoxycyclohexylurea moieties exhibit off-target effects in cell proliferation assays, possibly due to interactions with unrelated kinases or receptors. The sec-butyl group’s hydrophobicity may exacerbate such effects .

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